molecular formula C11H16O4 B2883627 3,5-Dihydroxyadamantane-1-carboxylic acid CAS No. 83406-09-1

3,5-Dihydroxyadamantane-1-carboxylic acid

Cat. No. B2883627
CAS No.: 83406-09-1
M. Wt: 212.245
InChI Key: MDTVSQIPVYZMKT-UHFFFAOYSA-N
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Patent
US06344590B1

Procedure details

A mixture of 0.14 mol of the obtained 3,5-dihydroxy-1-adamantanecarboxylic acid, 1.4 mol of n-butanol and 3.5 mmol of sulfuric acid was stirred at 100° C. for 8 hours. To the reaction mixture were added a saturated sodium chloride aqueous solution and a 5% sodium hydroxide aqueous solution (NaOH: 3.5 mmol), and the resultant mixture was subjected to separation. The organic layer was concentrated, and the concentrated residue was subjected to recrystallization from toluene to give n-butyl 3,5-dihydroxy-1-adamantanecarboxylate in yield of 86% at a conversion rate from 3,5-dihydroxy-1-adamantanecarboxylic acid of 99%.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:12][CH:6]3[CH2:7][C:8]([OH:11])([CH2:10][C:4]([C:13]([OH:15])=[O:14])([CH2:5]3)[CH2:3]1)[CH2:9]2.[CH2:16](O)[CH2:17][CH2:18][CH3:19].S(=O)(=O)(O)O.[Cl-].[Na+].[OH-].[Na+]>>[OH:11][C:8]12[CH2:7][CH:6]3[CH2:12][C:2]([OH:1])([CH2:3][C:4]([C:13]([O:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:14])([CH2:5]3)[CH2:10]1)[CH2:9]2.[OH:11][C:8]12[CH2:7][CH:6]3[CH2:12][C:2]([OH:1])([CH2:3][C:4]([C:13]([OH:15])=[O:14])([CH2:5]3)[CH2:10]1)[CH2:9]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.14 mol
Type
reactant
Smiles
OC12CC3(CC(CC(C1)(C3)O)C2)C(=O)O
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
3.5 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
3.5 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrated residue was subjected to recrystallization from toluene

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)O)C2)C(=O)OCCCC
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)O)C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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